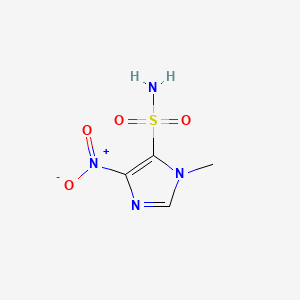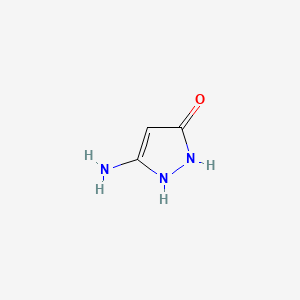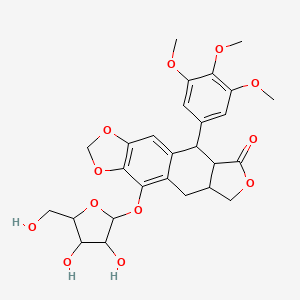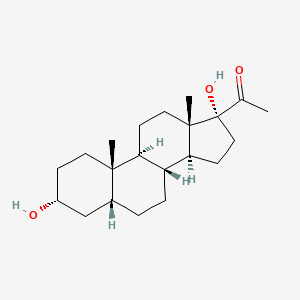
Gadolinium
Übersicht
Beschreibung
Synthesis Analysis
Gadolinium-based nanoparticles and compounds can be synthesized through various methods, including bioinspired approaches and hydrothermal techniques. For instance, gadolinium-labeled magnetite nanoparticles (GMNPs) have been synthesized using a bioinspired manner, leveraging mussel-derived adhesive moieties for dual contrast in T1- and T2-weighted magnetic resonance imaging (Bae et al., 2010). Similarly, gadolinium scandate (GdScO3) was synthesized at low temperatures through the decomposition of a mixed cation hydroxide hydrogel, highlighting the role of water vapor in facilitating crystallization (Paull et al., 2018).
Molecular Structure Analysis
The structure and properties of gadolinium compounds are influenced by their synthesis methods. Gadolinium oxide nanodisks and gadolinium-doped iron oxide nanoparticles have been developed through thermal decomposition, showcasing their potential as MR contrast agents due to their distinct shapes and sizes (Singh et al., 2017).
Chemical Reactions and Properties
Gadolinium compounds engage in various chemical reactions depending on their environment and composition. For example, gadolinium fluoride mesoporous microspheres were synthesized through an ion exchange process using Gd(OH)CO3 solid microspheres as precursors, demonstrating the impact of synthesis conditions on their phases and structures (Xu et al., 2014).
Physical Properties Analysis
Gadolinium exhibits unique physical properties such as high magnetic susceptibility and specific heat capacities. The synthesis and analysis of double gadolinium tellurites revealed their crystallization in the monoclinic system and provided insights into their thermal properties (Toibek et al., 2021).
Wissenschaftliche Forschungsanwendungen
1. Magnetic Resonance Imaging (MRI) Contrast Agents
- Summary of Application: Gadolinium-based contrast agents (GBCAs) have transformed MRI by facilitating the use of contrast-enhanced MRI to allow vital clinical diagnosis in a plethora of diseases that would otherwise remain undetected . Gd-chelates have been used for more than thirty years .
- Methods of Application: GBCAs are administered intravenously to patients . The use of magnetic fields forces proton spin axes to undergo longitudinal alignment and when the field is turned off the protons return to their original spin axis, releasing radio frequencies, detected by coils used to construct MR images .
2. Shielding in Neutron Radiography and Nuclear Reactors
- Summary of Application: Gadolinium as a metal or a salt absorbs neutrons and is, therefore, used sometimes for shielding in neutron radiography and in nuclear reactors .
- Results or Outcomes: The use of gadolinium in these applications can significantly improve the safety and efficiency of nuclear reactors and neutron radiography systems .
3. Phosphors in Various Applications
- Summary of Application: Gadolinium forms trivalent ions with fluorescent properties, and salts of gadolinium (III) are used as phosphors in various applications .
- Results or Outcomes: The use of gadolinium in these applications can significantly improve the performance and efficiency of various devices that utilize phosphors .
4. Data Storage Devices and Memory Chips
- Summary of Application: Gadolinium is used in electronics, particularly in producing data storage devices and memory chips .
- Methods of Application: Gadolinium compounds are used in magneto-optical storage media, such as rewritable CDs and DVDs, due to their magneto-optical properties .
- Results or Outcomes: The use of gadolinium in these applications can significantly improve the performance and efficiency of various devices that utilize data storage and memory chips .
5. High-Efficiency Lighting
- Summary of Application: Gadolinium’s unique phosphorescent properties are being investigated for potential applications in high-efficiency lighting .
- Results or Outcomes: The use of gadolinium in these applications can significantly improve the performance and efficiency of various devices that utilize high-efficiency lighting .
6. Quantum Computing
- Summary of Application: Gadolinium’s unique magnetic properties are being investigated for potential applications in quantum computing .
- Results or Outcomes: The use of gadolinium in these applications can significantly improve the performance and efficiency of various devices that utilize quantum computing .
7. Gadolinium Yttrium Garnets
- Summary of Application: Gadolinium is used in making gadolinium yttrium garnets .
- Results or Outcomes: The use of gadolinium in these applications can significantly improve the performance and efficiency of various devices that utilize gadolinium yttrium garnets .
8. Nuclear Marine Propulsion Systems
- Summary of Application: Gadolinium is used in nuclear marine propulsion systems .
- Results or Outcomes: The use of gadolinium in these applications can significantly improve the safety and efficiency of nuclear marine propulsion systems .
9. Treatment of Tumors
- Summary of Application: The Gd center could make the nanocrystals brilliant sub-atomic MRI differentiate specialists and provide various alternatives for treatment of tumors .
- Methods of Application: This includes 157Gd neutron catch treatment, photon initiation treatment, synchrotron stereotactic radiotherapy, and 159Gd radionuclide treatment .
- Results or Outcomes: The use of gadolinium in these applications can significantly improve the treatment outcomes for various types of tumors .
Eigenschaften
IUPAC Name |
gadolinium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Gd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWYJDYFSGRHKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Gd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Gd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037234 | |
| Record name | Gadolinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Silvery white, malleable metal that tarnishes in moist air; [Reference #2], Liquid | |
| Record name | Gadolinium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1903 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Gadolinium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041899 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
3273 °C | |
| Record name | GADOLINIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in dilute acid | |
| Record name | GADOLINIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
7.90 g/cu cm, Crystalline forms: hexagonal close-packed, alpha-form, density: 7.886, transforms to beta-form at 1262 °C; body-centered cubic, beta-form exists at >1262 °C; heat of fusion: 10.05 kJ/mol; heat of sublimation: at 25 °C: 397.5 kJ/mol | |
| Record name | GADOLINIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 1 Pa at 1563 °C; 10 Pa at 1755 °C; 100 Pa at 1994 °C; 1 kPa at 2300 °C; 10 kPa at 2703 °C; 100 kPa at 3262 °C (calculated from ideal gas hermodynamic functions), 5.7X10-10 Pa at 1000 K; 1.54X10-6 Pa at 1200 K; 0.000429 Pa at 1400 K; 0.0279 Pa at 1600 K; 0.618 Pa at 1800 K; 7.39 Pa at 2000 K; 56.2 Pa at 2200 K (calculated) | |
| Record name | GADOLINIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Gadolinium | |
Color/Form |
Silvery metal; hexagonal, Colorless or faintly yellowish metal; tarnishes in moist air | |
CAS RN |
7440-54-2, 13572-97-9 | |
| Record name | Gadolinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gadolinium hydride (GdH3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13572-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gadolinium, elemental | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gadolinium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gadolinium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gadolinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gadolinium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GADOLINIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU0V1LM3JT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GADOLINIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Gadolinium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041899 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
1312 °C. [Sax], 1313 °C | |
| Record name | Gadolinium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1903 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | GADOLINIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2,3-dimethoxyphenyl)methyl]-4-(4-methyl-1-piperidinyl)aniline](/img/structure/B1216321.png)
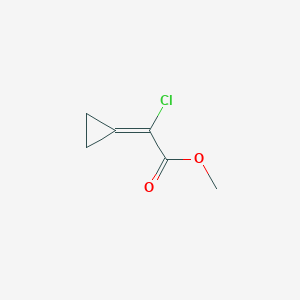
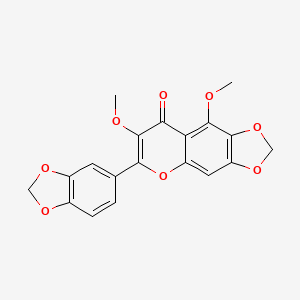

![5,6-Dichlorobenzo[d][1,3]dioxole](/img/structure/B1216330.png)
